molecular formula C10H9Cl2N3 B1361954 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 76606-68-3

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1361954
Key on ui cas rn: 76606-68-3
M. Wt: 242.1 g/mol
InChI Key: GZPXDQVNWLLCBG-UHFFFAOYSA-N
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Patent
US04226773

Procedure details

3,4-Dichlorophenyl hydrazine HCl (50.0 g.) was reacted with 3-amino-2-butene nitrile (18.31 g.) as described in Example XLIII to give 18.7 g. product, mp 110°-112°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.31 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[Cl:9].N[C:13]([CH3:17])=[CH:14][C:15]#[N:16]>>[NH2:16][C:15]1[N:10]([C:5]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:3]([Cl:2])[CH:4]=2)[N:11]=[C:13]([CH3:17])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Name
Quantity
18.31 g
Type
reactant
Smiles
NC(=CC#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 18.7 g

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NN1C1=CC(=C(C=C1)Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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